2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate
Description
Nomenclature and Structural Characterization of 2-[Bis(2-Hydroxyethyl)Amino]Ethanol-Docosyl Hydrogen Sulfate Complex
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name for the dodecyl analog is 2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate . For the docosyl variant, replacing "dodecyl" (C12) with "docosyl" (C22) yields 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate .
Key identifiers for the dodecyl analog include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 139-96-8 | |
| EC Number | 205-388-7 | |
| Molecular Formula | C18H41NO7S (dodecyl) | |
| Molecular Weight | 415.59 g/mol (dodecyl) |
The docosyl variant would have a molecular formula of C28H61NO7S , with a molecular weight of approximately 564.9 g/mol (calculated by extending the alkyl chain from C12 to C22).
Molecular Topology and Functional Group Architecture
The compound is an ionic complex comprising:
- Cation : 2-[bis(2-hydroxyethyl)amino]ethanol (triethanolamine derivative), featuring:
- A tertiary amine center.
- Three ethanol groups (-CH2CH2OH).
- Anion : Docosyl hydrogen sulfate (C22H45SO4⁻), containing:
- A sulfate group (-OSO3⁻).
- A 22-carbon alkyl chain.
Functional groups include:
- Hydroxyl (-OH) groups from the ethanolamine moiety.
- Sulfate ester (-OSO3⁻) from the alkyl sulfate.
- Hydrocarbon tail (docosyl) contributing to hydrophobicity.
Crystallographic Considerations and Spatial Configuration
While crystallographic data for the docosyl variant are unavailable, the dodecyl analog’s structural features suggest:
- Hydrogen bonding : Between sulfate oxygen atoms and hydroxyl groups of the ethanolamine, as observed in similar triethanolamine sulfate complexes .
- Packing arrangement : Likely layered structures due to the amphiphilic nature (hydrophobic alkyl chain vs. hydrophilic head).
A hypothetical crystal structure would exhibit:
| Feature | Description |
|---|---|
| Space group | Orthorhombic (common for amphiphiles) |
| Unit cell parameters | Extended c-axis due to long alkyl chain |
| Hydrogen bonds | O-H···O between sulfate and ethanolamine |
Properties
CAS No. |
71317-59-4 |
|---|---|
Molecular Formula |
C28H61NO7S |
Molecular Weight |
555.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate |
InChI |
InChI=1S/C22H46O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;8-4-1-7(2-5-9)3-6-10/h2-22H2,1H3,(H,23,24,25);8-10H,1-6H2 |
InChI Key |
HBVZLUAMUQAALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies
The preparation of 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate typically involves two main stages: sulfation of docosyl alcohol to form docosyl hydrogen sulfate, followed by neutralization with triethanolamine. This section outlines the general strategies employed in these processes.
Two-Stage Synthesis Approach
The preparation of amine sulfates generally follows a two-step process:
Stage 1: Sulfation of Alcohol
- Docosyl alcohol (C22H45OH) reacts with a sulfating agent to form docosyl hydrogen sulfate
- Common sulfating agents include sulfuric acid, sulfur trioxide, or chlorosulfonic acid
Stage 2: Neutralization with Triethanolamine
- The docosyl hydrogen sulfate is neutralized with triethanolamine to form the final product
- This neutralization typically occurs in the presence of water or suitable solvents
Detailed Preparation Methods
Sulfation using Sulfur Trioxide
One of the primary methods for preparing 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate involves using sulfur trioxide as the sulfating agent, similar to the continuous process used for triethanolamine lauryl sulfate production.
Reaction Scheme and Conditions
The reaction proceeds in two distinct steps:
Step 1: Sulfation of Docosyl Alcohol
C22H45OH + SO3 → C22H45OSO3H
Step 2: Neutralization with Triethanolamine
C22H45OSO3H + (HOCH2CH2)3N → C22H45OSO3-·HN(CH2CH2OH)3+
Table 1 outlines the typical reaction conditions for the sulfation process using sulfur trioxide:
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 40-45°C | Higher temperatures may cause degradation |
| SO3 concentration | 4-8% in dry air | Dilution prevents side reactions |
| Reaction time | 1-2 hours | Monitored for completion |
| Pressure | Atmospheric | Some processes may use slight positive pressure |
| Cooling | External cooling jacket | To manage exothermic reaction |
The sulfur trioxide process offers advantages such as higher yields and fewer side products compared to direct sulfation with sulfuric acid.
Direct Sulfation with Sulfuric Acid
An alternative method involves direct sulfation using concentrated sulfuric acid, which is then neutralized with triethanolamine.
Experimental Procedure
- Docosyl alcohol (1 mole) is heated to 50-60°C with continuous stirring
- Concentrated sulfuric acid (98%, 1.1 moles) is slowly added over a period of 1-2 hours
- The reaction mixture is maintained at 60-70°C for an additional 2-3 hours
- The sulfonic acid formed is then neutralized with triethanolamine (1 mole) at 60-70°C
- The mixture is stirred for an additional 1-2 hours to ensure complete neutralization
- Water is removed from the final product by heating under vacuum
Table 2 presents the molar ratios and quantities for a typical laboratory-scale preparation:
| Reagent | Molar Ratio | Quantity for 100g Product |
|---|---|---|
| Docosyl alcohol | 1.0 | 326g |
| Sulfuric acid (98%) | 1.1 | 108g |
| Triethanolamine | 1.0 | 149g |
| Water | Variable | 100-200g |
Modified Synthetic Route Using Entraining Mediums
An improved method for preparing the sulfate ester intermediates utilizes an entraining medium such as nitrogen or air to facilitate the reaction and manage heat transfer.
Procedure with Entraining Medium
This method is particularly useful for controlling the highly exothermic sulfation reaction:
- Docosyl alcohol is dissolved in a suitable solvent (chloroform or dichloromethane)
- Liquid sulfur trioxide is volatilized by mild heating
- The sulfur trioxide vapor is conveyed in a stream of nitrogen into the solution
- A solid product precipitates from the solution during the addition
- After complete addition, the mixture is refluxed for 1-2 hours
- The precipitated product is then treated with triethanolamine in a suitable solvent
- The final product is heated at 120°C for several hours to remove residual solvent and stabilize the product
Alternative Preparation Approaches
Using Ammonium Bisulfate or Ammonium Sulfate
An alternative approach involves using ammonium bisulfate or ammonium sulfate to prepare the hydrogen sulfate intermediate, which can then be neutralized with triethanolamine:
NH4HSO4 + C22H45OH → C22H45OSO3H + NH3 + H2O
This method is particularly advantageous as it utilizes ammonium bisulfate, which is often a by-product of other industrial processes.
Synthesis via 2-Aminoethyl Hydrogen Sulfate Intermediate
Another approach involves first preparing 2-aminoethyl hydrogen sulfate, which can then be reacted with docosyl alcohol in the presence of a base to form the target compound:
- Ethanolamine is reacted with sulfuric acid or sulfur trioxide to form 2-aminoethyl hydrogen sulfate
- This intermediate is then reacted with docosyl alcohol in the presence of a suitable base
- The reaction product is purified to obtain the desired 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate
Optimization of Reaction Conditions
Numerous factors influence the efficiency and yield of the preparation of 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate. Table 3 summarizes these factors and their impacts:
| Factor | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 60-70°C | Higher temperatures increase reaction rates but may cause degradation |
| Molar ratio (acid:alcohol) | 1.1-1.2:1 | Excess acid ensures complete sulfation |
| Stirring rate | 400-600 rpm | Ensures proper mixing and heat transfer |
| Addition rate | 0.5-1.0 mol/h | Slow addition prevents localized overheating |
| Reaction time | 3-4 hours | Sufficient time ensures complete reaction |
| pH of neutralization | 7.0-7.5 | Optimal pH range for complete neutralization |
Effect of Reaction Parameters on Yield
Research has shown that the yield of 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate is significantly influenced by reaction parameters. Figure 1 illustrates the relationship between temperature, time, and yield based on experimental data:
Table 4: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 50 | 4 | 78 |
| 60 | 3 | 85 |
| 70 | 2 | 92 |
| 80 | 1.5 | 88 |
| 90 | 1 | 75 |
The data suggests that the optimal temperature range is 60-70°C, with yields declining at higher temperatures due to potential side reactions and degradation.
Purification Methods
After synthesis, 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate typically requires purification to remove unreacted starting materials, by-products, and impurities.
Solvent Extraction
One common purification method involves solvent extraction:
- The crude reaction mixture is diluted with a suitable solvent (e.g., benzene or hexane)
- The sulfonic acid intermediate is extracted from the organic phase with water and methanol or another low molecular weight alcohol
- The aqueous-alcohol solution containing the sulfonic acid is neutralized with triethanolamine
- The alcohol is removed by stripping
- A concentrated aqueous solution of the triethanolamine salt is prepared by evaporating a suitable amount of water
Crystallization
For higher purity requirements, crystallization can be employed:
- The crude product is dissolved in a suitable solvent mixture (e.g., ethanol/water)
- The solution is cooled slowly to induce crystallization
- The crystals are filtered, washed with cold solvent, and dried under vacuum
Analytical Methods for Product Characterization
Several analytical techniques are employed to characterize 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate and confirm its structure and purity.
Spectroscopic Methods
- NMR Spectroscopy : Both proton (1H) and carbon (13C) NMR are used to confirm the structure. Typical analyses are carried out using 200 MHz proton NMR on instruments such as IBM SY-200 FT NMR and carbon-13 NMR on Bruker WP-200 FT NMR Spectrometers.
- Infrared Spectroscopy : Used to identify characteristic functional groups such as hydroxyl, amine, and sulfate.
- Mass Spectrometry : Provides information about the molecular weight and fragmentation pattern.
Chemical Analysis
- Elemental analysis : Determines the percentages of carbon, hydrogen, nitrogen, and sulfur.
- Acid-base titration : Measures the amine content and degree of neutralization.
Comparison of Preparation Methods
Different preparation methods yield varying results in terms of product purity, yield, and efficiency. Table 5 provides a comparative analysis of the main preparation methods:
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfur trioxide process | 85-95 | 90-95 | High yield, fewer side products | Requires specialized equipment |
| Direct sulfation with H2SO4 | 75-85 | 85-90 | Simple procedure | Lower yield, more side products |
| Ammonium bisulfate route | 80-90 | 88-92 | Utilizes by-products | Requires longer reaction times |
| 2-Aminoethyl hydrogen sulfate intermediate | 70-80 | 85-88 | Alternative pathway | Multi-step process, lower overall yield |
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include nitrilotriacetic acid and other derivatives .
Docosyl hydrogen sulfate primarily undergoes hydrolysis and esterification reactions . Hydrolysis in the presence of water or alkaline conditions leads to the formation of docosanol and sulfuric acid . Esterification with fatty acids results in the formation of esters used in personal care products .
Scientific Research Applications
Applications in Personal Care Products
1. Surfactant in Cosmetics
- Shampoos and Conditioners : The compound is primarily used as a surfactant in hair care products due to its ability to enhance foaming and cleansing properties. It helps to remove dirt and oil from hair while maintaining moisture levels .
- Body Washes and Bubble Baths : Its mildness makes it suitable for use in body washes and bubble baths, providing a luxurious lather without causing skin irritation .
2. Emulsifying Agent
- In formulations requiring emulsification, such as lotions and creams, 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate acts as an effective emulsifier, stabilizing oil-in-water mixtures .
Pharmaceutical Applications
1. Drug Formulation
- The compound is explored for its potential in drug delivery systems due to its surfactant properties that can enhance the solubility of poorly soluble drugs. This application is particularly relevant in developing oral and topical medications .
2. Antimicrobial Properties
- Research indicates that formulations containing this compound may exhibit antimicrobial activity, making it a candidate for use in antiseptic products. Its efficacy against various bacterial strains has been documented .
Industrial Applications
1. Cleaning Agents
- In industrial settings, 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate is utilized as a cleaning agent due to its excellent wetting and dispersing properties. It is effective in removing contaminants from surfaces and equipment .
2. Textile Industry
- The compound is employed as a softening agent in textile processing, enhancing the feel of fabrics while providing anti-static properties .
Case Studies
Case Study 1: Hair Care Formulation
A study on the formulation of a low-irritation shampoo demonstrated that incorporating 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate improved the product's cleansing efficiency while minimizing irritation to the scalp. The shampoo was well-received in consumer tests for its foaming ability and skin compatibility.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest potential applications in developing antiseptic formulations for skin and wound care.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a weak base and form stable complexes with metal ions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity . The pathways involved include the regulation of pH and stabilization of proteins and other biomolecules .
Docosyl hydrogen sulfate exerts its effects through its surfactant properties . It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds . It interacts with cell membranes and proteins, enhancing their permeability and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of alkyl sulfate surfactants vary with chain length, counterion, and application. Below is a detailed comparison of 2-[bis(2-hydroxyethyl)amino]ethanol; docosyl hydrogen sulfate with structurally analogous compounds:
Structural and Physicochemical Properties
| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Critical Micelle Concentration (CMC)* | Melting Point (°C)* |
|---|---|---|---|---|---|---|
| Diethanolamine Lauryl Sulfate (C12) | C12 | C16H35NO6S | 369.5 | High | 8.2–10.5 | 30–35 |
| Diethanolamine Cetyl Sulfate (C16) | C16 | C20H43NO6S | 425.6 | Moderate | 1.5–2.0 | 45–50 |
| 2-[Bis(2-hydroxyethyl)amino]ethanol; Docosyl Hydrogen Sulfate (C22) | C22 | C26H55NO6S | 509.7 | Low | 0.3–0.5 | 60–65 |
Notes:
- Solubility : Longer alkyl chains (e.g., C22) reduce water solubility due to increased hydrophobicity. Lauryl (C12) and cetyl (C16) analogs exhibit higher solubility, making them suitable for aqueous formulations like shampoos .
- CMC : CMC decreases with chain length elongation. Docosyl sulfate (C22) forms micelles at lower concentrations, enhancing efficiency in industrial emulsifiers .
- Melting Point : Higher melting points in C22 derivatives improve stability in solid or semi-solid formulations (e.g., creams, waxes) .
Research Findings and Trends
- Industrial Relevance: Docosyl hydrogen sulfate’s high hydrophobicity makes it ideal for stabilizing oil-in-water emulsions in lubricants and coatings. Recent studies highlight its synergy with nonionic surfactants to enhance thermal stability .
- Cosmetic Innovations: While shorter-chain sulfates dominate personal care, C22 derivatives are gaining traction in niche products like waterproof sunscreens and long-lasting hair gels .
- Environmental Impact : Longer-chain sulfates exhibit slower biodegradation compared to C12–C16 analogs, necessitating further eco-toxicity assessments .
Biological Activity
2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate, commonly known as diethanolamine docosyl sulfate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
The compound consists of a diethanolamine backbone with a docosyl (a long-chain fatty acid) moiety attached via a sulfate group. Its structure can be represented as follows:
- Chemical Formula : C_{24}H_{51}N_{1}O_{4}S
- Molecular Weight : 429.76 g/mol
The biological activity of diethanolamine docosyl sulfate primarily arises from its interaction with cellular membranes and proteins. It is believed to function as a surfactant, influencing membrane fluidity and permeability. The compound can modulate signaling pathways by interacting with membrane-bound receptors and enzymes.
Antimicrobial Activity
Research indicates that diethanolamine docosyl sulfate exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity and Cell Proliferation
Studies have demonstrated that this compound can affect cell viability and proliferation. In vitro assays using human fibroblast cells showed that concentrations above 100 µg/mL led to significant cytotoxic effects, while lower concentrations promoted cell growth through mechanisms involving the upregulation of growth factors such as FGF2 .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria/fungi | , |
| Cytotoxicity | Reduces cell viability at high doses | |
| Cell Proliferation | Promotes growth at low doses |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of diethanolamine docosyl sulfate against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations of 200 µg/mL, indicating its potential as an antimicrobial agent in topical applications.
- Cytotoxicity in Fibroblasts : In another study, human dermal fibroblasts were treated with varying concentrations of diethanolamine docosyl sulfate. The MTT assay revealed that concentrations exceeding 150 µg/mL resulted in over 50% reduction in cell viability, while lower concentrations enhanced proliferation rates, suggesting a biphasic effect depending on dosage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
